Patent

US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent mixture is distilled off in a waterpump vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the chloroform is distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is distilled in an oil pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

point0.2 = 140° - 170° C which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is thus obtained

|

Outcomes

Product

Details

Reaction Time |

36 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

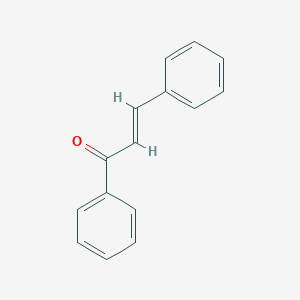

C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent mixture is distilled off in a waterpump vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the chloroform is distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is distilled in an oil pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

point0.2 = 140° - 170° C which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is thus obtained

|

Outcomes

Product

Details

Reaction Time |

36 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent mixture is distilled off in a waterpump vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the chloroform is distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is distilled in an oil pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

point0.2 = 140° - 170° C which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is thus obtained

|

Outcomes

Product

Details

Reaction Time |

36 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |